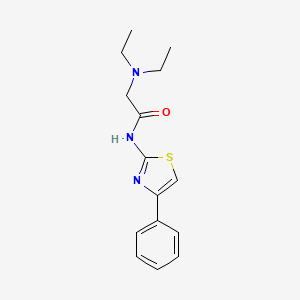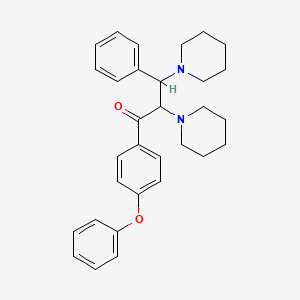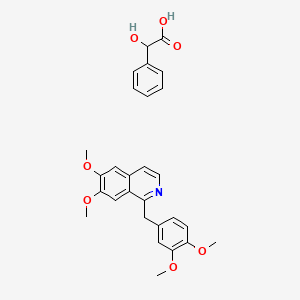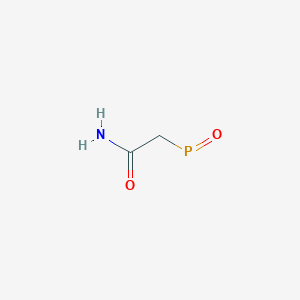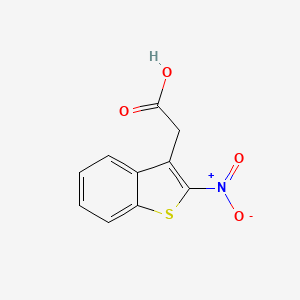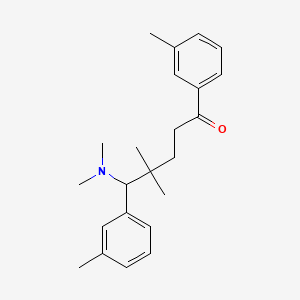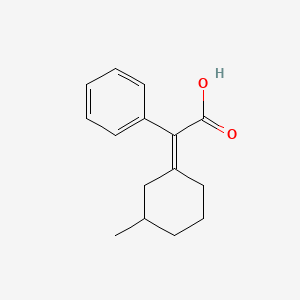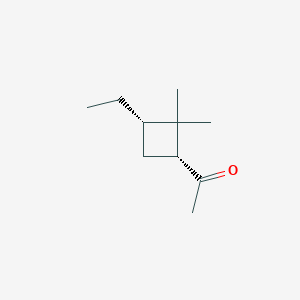
N-Propyl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl hydroperoxide is an organic compound with the molecular formula C3H8O2. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is of significant interest due to its reactivity and applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the autoxidation of n-propyl alcohol in the presence of oxygen. This process is typically catalyzed by light and heat, which facilitate the formation of the hydroperoxide group. The reaction can be represented as follows: [ \text{C3H7OH} + \text{O2} \rightarrow \text{C3H7OOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The process may also include purification steps such as distillation to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxides.
Reduction: It can be reduced to n-propyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and catalysts such as transition metals.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group.
Major Products:
Oxidation: Produces n-propyl alcohol and other oxidized derivatives.
Reduction: Yields n-propyl alcohol.
Substitution: Results in the formation of substituted propyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Propyl hydroperoxide has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying oxidative damage.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Propyl hydroperoxide involves the formation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This generates free radicals, which can initiate various chemical reactions. The molecular targets include organic substrates that undergo oxidation or other transformations upon interaction with the hydroperoxide.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl Hydroperoxide: Another hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
Ethylbenzene Hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its relatively simple structure and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
42953-38-8 |
|---|---|
Molekularformel |
C3H8O2 |
Molekulargewicht |
76.09 g/mol |
IUPAC-Name |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


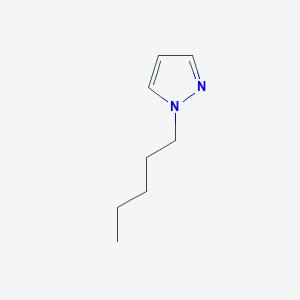
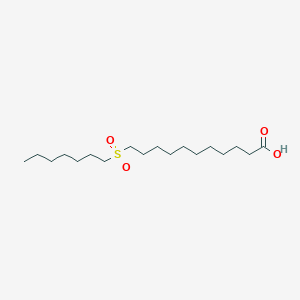
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)


